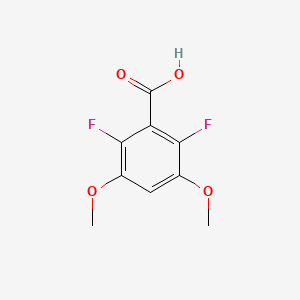

2,6-Difluoro-3,5-dimethoxybenzoic acid

説明

Significance of Fluorinated Aromatic Systems in Chemical Synthesis and Biological Sciences

The introduction of fluorine into aromatic systems is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. Due to its high electronegativity and small atomic size, fluorine can significantly alter a compound's properties. It can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate the acidity (pKa) of nearby functional groups, which can enhance bioavailability. These unique characteristics have led to fluorinated compounds being prevalent in a large percentage of commercialized medications.

Overview of Benzoic Acid Scaffolds in Medicinal Chemistry and Materials Science

The benzoic acid scaffold is a privileged structure in chemical and biological sciences. It is a common building block in the synthesis of a wide variety of bioactive molecules and functional materials. In medicinal chemistry, the carboxylic acid group can act as a key interaction point with biological targets, such as enzymes and receptors, often forming hydrogen bonds or ionic interactions. This scaffold is present in numerous approved drugs. In materials science, benzoic acid derivatives are utilized in the synthesis of polymers, liquid crystals, and other advanced materials where their rigid structure and potential for hydrogen bonding can be exploited to create ordered supramolecular assemblies.

Strategic Importance of Difluoro- and Dimethoxy-Substitution Patterns on Aromatic Rings

The specific placement of multiple substituents on an aromatic ring dramatically influences its chemical reactivity and properties. A difluoro-substitution pattern, particularly at the ortho-positions (2 and 6) relative to the carboxylic acid, has profound electronic and conformational effects. The two highly electronegative fluorine atoms act as strong inductive electron-withdrawing groups, which can increase the acidity of the carboxylic acid.

Methoxy (B1213986) groups (-OCH₃), conversely, are electron-donating through resonance but can be weakly electron-withdrawing inductively. When placed on the ring, they can direct the course of further chemical reactions and participate in hydrogen bonding. The combination of two fluorine atoms and two methoxy groups, as seen in 2,6-Difluoro-3,5-dimethoxybenzoic acid, creates a unique electronic environment on the aromatic ring, balancing electron-withdrawing and -donating effects that can be strategically utilized in designing complex molecules.

特性

IUPAC Name |

2,6-difluoro-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKXIHJVTQDRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)C(=O)O)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593833 | |

| Record name | 2,6-Difluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651734-56-4 | |

| Record name | 2,6-Difluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 2,6 Difluoro 3,5 Dimethoxybenzoic Acid

While detailed experimental data for 2,6-Difluoro-3,5-dimethoxybenzoic acid is not extensively published in peer-reviewed literature, fundamental properties have been identified and are provided by chemical suppliers.

| Property | Value |

| CAS Number | 651734-56-4 |

| Molecular Formula | C₉H₈F₂O₄ |

| Molecular Weight | 218.16 g/mol |

| Canonical SMILES | COC1=CC(OC)=C(F)C(C(=O)O)=C1F |

| InChI Key | AHKXIHJVTQDRJR-UHFFFAOYSA-N |

| Appearance | Solid (predicted) |

This table is based on data available from chemical supplier databases. Experimental values such as melting point and boiling point are not consistently reported.

Spectroscopic and Structural Characterization of 2,6 Difluoro 3,5 Dimethoxybenzoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular framework, offering evidence for the presence of specific functional groups and the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of magnetic nuclei.

¹H NMR: The proton NMR spectrum of 2,6-Difluoro-3,5-dimethoxybenzoic acid is expected to show distinct signals corresponding to the different types of protons present. The methoxy (B1213986) groups (-OCH₃) would likely appear as a singlet, integrating to six protons. The aromatic proton at the C4 position would exhibit a triplet splitting pattern due to coupling with the two adjacent fluorine atoms. The acidic proton of the carboxylic acid group would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The spectrum would show signals for the carboxylic acid carbon, the aromatic carbons, and the methoxy carbons. The aromatic carbons directly bonded to fluorine would exhibit characteristic splitting (C-F coupling).

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the two equivalent fluorine atoms at the C2 and C6 positions. This signal would likely be a doublet due to coupling with the adjacent aromatic proton at C4.

Table 1: Predicted NMR Data for this compound (Note: These are predicted values based on general principles and data for similar compounds, as experimental data is not readily available.)

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~10-13 ppm | broad singlet | - | -COOH |

| ~6.8-7.2 ppm | triplet | ~8-10 Hz | Ar-H (C4) | |

| ~3.9 ppm | singlet | - | -OCH₃ | |

| ¹³C | ~165-170 ppm | singlet | - | -COOH |

| ~155-160 ppm | doublet | Large ¹JCF | C2, C6 | |

| ~140-145 ppm | singlet | - | C3, C5 | |

| ~110-115 ppm | triplet | Small ²JCF | C4 | |

| ~105-110 ppm | singlet | - | C1 | |

| ~56 ppm | singlet | - | -OCH₃ | |

| ¹⁹F | ~(-110) - (-120) ppm | doublet | ~8-10 Hz | C2-F, C6-F |

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. The molecular formula of this compound is C₉H₈F₂O₄, which corresponds to a molecular weight of 218.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 218. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), or a methoxy group (-OCH₃, M-31). The presence of fluorine atoms would also influence the fragmentation, and ions containing fluorine would be readily identifiable.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Note: These are predicted fragments based on typical fragmentation patterns.)

| m/z | Predicted Fragment Ion |

| 218 | [M]⁺ (Molecular Ion) |

| 201 | [M - OH]⁺ |

| 187 | [M - OCH₃]⁺ |

| 173 | [M - COOH]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and other functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carbonyl group in the carboxylic acid. The C-O stretching of the carboxylic acid and the methoxy groups would appear in the 1200-1300 cm⁻¹ region. The C-F stretching vibrations would likely be observed as strong bands in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching would be seen around 3000-3100 cm⁻¹, and aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Infrared Absorption Bands for this compound (Note: These are predicted absorption ranges based on characteristic functional group frequencies.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 1700-1730 | C=O stretch (strong) | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1200-1300 | C-O stretch | Carboxylic Acid, Methoxy |

| 1100-1300 | C-F stretch (strong) | Aryl Fluoride (B91410) |

X-ray Crystallography and Solid-State Analysis (if applicable)

As of the current literature survey, no publicly available single-crystal X-ray diffraction data for this compound has been reported. Therefore, a definitive analysis of its crystal structure, polymorphism, and specific intermolecular interactions is not possible at this time. However, based on the molecular structure, some predictions can be made about its solid-state behavior.

Should crystallographic data become available, it would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. It would also determine the crystal system and space group. Like many substituted benzoic acids, it is possible that this compound could exhibit polymorphism, meaning it can exist in different crystalline forms with different physical properties.

In the solid state, molecules of this compound would be expected to pack in a way that maximizes favorable intermolecular interactions.

Hydrogen Bonding: The most significant intermolecular interaction would be the hydrogen bonding between the carboxylic acid groups. It is highly probable that the molecules would form centrosymmetric dimers, with two molecules linked by strong O-H···O hydrogen bonds between their carboxyl groups. This is a very common packing motif for carboxylic acids.

π–π Stacking: The aromatic rings could participate in π–π stacking interactions, where the electron-rich π systems of adjacent rings align. The presence of electron-withdrawing fluorine atoms and electron-donating methoxy groups would influence the electron density of the aromatic ring and thus the nature of these interactions.

Chemical Reactivity and Derivatization Pathways of 2,6 Difluoro 3,5 Dimethoxybenzoic Acid

Esterification Reactions and Their Applications in Prodrug Design or Intermediate Formation

The carboxylic acid group of 2,6-difluoro-3,5-dimethoxybenzoic acid can readily undergo esterification. This reaction typically involves treatment with an alcohol in the presence of an acid catalyst. However, the presence of two ortho substituents (the fluorine atoms) can sterically hinder the approach to the carboxyl group, potentially slowing the reaction rate compared to unhindered benzoic acids. researchgate.net

Applications in Prodrug Design:

Esterification is a common strategy in medicinal chemistry to create prodrugs. nih.govresearchgate.net A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. By converting the polar carboxylic acid group into a more lipophilic ester, the ability of a molecule to cross cell membranes can be significantly enhanced. nih.govresearchgate.net Once inside the cell, endogenous esterases can hydrolyze the ester bond, releasing the active carboxylic acid. acs.org For this compound, esterification could be employed to improve its bioavailability if it were to be developed as a therapeutic agent. nih.govresearchgate.net

Intermediate Formation:

In synthetic chemistry, the carboxylic acid is often converted to an ester to serve as a protecting group or to modify its reactivity for subsequent transformations. For instance, the methyl or ethyl ester of this compound could be prepared to prevent the acidic proton from interfering with base-sensitive reagents in a multi-step synthesis.

Table 1: Examples of Esterification Reactions for Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Product | Application |

| Benzoic Acid | Ethanol (B145695) | H₂SO₄ | Ethyl Benzoate | Intermediate |

| 4-Chlorobenzoic Acid | Propanol | HCl | Propyl 4-chlorobenzoate | Prodrug Research researchgate.net |

| 2,6-Dichlorobenzoic Acid | Hexanol | H₂SO₄ | Hexyl 2,6-dichlorobenzoate | Prodrug Research researchgate.net |

This table provides general examples of esterification; specific conditions for this compound may vary.

Amidation Reactions for Peptide Mimicry or Ligand Synthesis

The carboxylic acid moiety can be converted to an amide through reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods facilitate the formation of the amide bond under mild conditions.

Amides derived from this compound could be of interest in the design of peptide mimics, where the substituted aromatic scaffold could replace a natural amino acid residue to confer specific structural or functional properties. Furthermore, the ability to form amide bonds allows for the synthesis of a diverse library of ligands for biological targets, where the difluoro-dimethoxybenzoyl group provides a specific set of steric and electronic interactions.

Halogenation and Dehalogenation Reactions

Halogenation:

Further halogenation of the aromatic ring of this compound would be an electrophilic aromatic substitution reaction. youtube.comyoutube.com The single available position on the ring is at C4 (para to one methoxy (B1213986) group and meta to the other). The directing effects of the existing substituents would determine the feasibility and outcome of such a reaction. The methoxy groups are strongly activating and ortho-, para-directing, while the fluorine atoms and the carboxylic acid group are deactivating. britannica.com The strong activating effect of the methoxy groups would likely direct an incoming electrophile (e.g., Br⁺ from Br₂/FeBr₃) to the C4 position. msu.edu

Dehalogenation:

Dehalogenation, the removal of a halogen atom, is less common but can be achieved under specific reductive conditions, for example, using catalytic hydrogenation with a palladium catalyst. In the case of this compound, selective dehalogenation would be challenging due to the strength of the carbon-fluorine bond.

Aromatic Substitution Reactions (e.g., Nitration, Sulfonation)

Electrophilic aromatic substitution reactions like nitration and sulfonation introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively, onto the aromatic ring. byjus.com For this compound, the outcome of these reactions is dictated by the combined electronic and steric effects of the existing substituents.

The benzene (B151609) ring has five substituents, leaving only the C4 position available for substitution. The directing effects of the substituents are as follows:

Methoxy groups (-OCH₃) at C3 and C5: Strongly activating and ortho-, para-directing.

Fluoro groups (-F) at C2 and C6: Deactivating but ortho-, para-directing.

Carboxylic acid group (-COOH) at C1: Strongly deactivating and meta-directing. britannica.com

The two methoxy groups strongly activate the ring towards electrophilic attack and direct incoming electrophiles to their ortho and para positions. The position para to the C3-methoxy group and ortho to the C5-methoxy group is the C4 position. The carboxylic acid group directs meta, which is the C5 position (already substituted). The fluoro groups direct ortho and para, but their deactivating nature is significant. The powerful activating and directing effect of the two methoxy groups would likely be the dominant factor, favoring substitution at the C4 position. libretexts.org

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2,6-Difluoro-3,5-dimethoxy-4-nitrobenzoic acid |

| Sulfonation | Fuming H₂SO₄ | 2,6-Difluoro-3,5-dimethoxy-4-sulfobenzoic acid |

Transformations of the Carboxylic Acid Moiety

Beyond esterification and amidation, the carboxylic acid group of this compound can undergo several other important transformations:

Reduction: The carboxylic acid can be reduced to a primary alcohol (2,6-difluoro-3,5-dimethoxyphenyl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acyl Halide: Reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid to the corresponding acyl chloride. This highly reactive intermediate can then be used to form esters, amides, and other derivatives under milder conditions than direct conversion from the carboxylic acid.

Decarboxylation: Removal of the carboxylic acid group as CO₂ is generally difficult for aromatic carboxylic acids but can be achieved under harsh conditions or through specific synthetic routes.

Reactions Involving Methoxy and Fluoro Substituents

Methoxy Group Reactions:

The methoxy groups are generally stable. However, they can be cleaved to form hydroxyl groups (phenols) using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction would convert this compound into 2,6-difluoro-3,5-dihydroxybenzoic acid.

Fluoro Substituent Reactions:

The fluorine atoms on the aromatic ring are typically unreactive towards electrophilic substitution. However, they can be susceptible to nucleophilic aromatic substitution (SₙAr), especially if there are strong electron-withdrawing groups on the ring. masterorganicchemistry.comlibretexts.org In SₙAr reactions, a nucleophile replaces a leaving group on the aromatic ring. Fluorine can act as a leaving group in these reactions, and its high electronegativity activates the ring toward nucleophilic attack. stackexchange.com For example, reaction with a strong nucleophile like sodium methoxide (B1231860) could potentially replace one of the fluorine atoms with a methoxy group, although this would likely require forcing conditions given that the existing methoxy groups are electron-donating.

Synthesis and Characterization of Esters and Amides of this compound

The carboxylic acid functional group of this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of ester and amide derivatives. These transformations are fundamental in drug discovery for modulating properties such as solubility, cell permeability, and metabolic stability.

Ester Synthesis: Esterification is typically achieved by reacting the benzoic acid with an alcohol under acidic conditions (Fischer-Speier esterification) or by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or by using a coupling agent. The use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates the reaction between the benzoic acid and an alcohol, forming the ester under mild conditions. nih.gov

Amide Synthesis: Amide derivatives are synthesized by reacting this compound with a primary or secondary amine. This reaction often requires the use of peptide coupling agents to activate the carboxylic acid and facilitate the formation of the amide bond. nih.gov Common coupling agents are essential for achieving high yields and minimizing side reactions. nih.govresearchgate.net Another method involves the conversion of the ester form of the acid into an amide using reagents like trimethylaluminum (B3029685) to activate the amine component. researchgate.net

Characterization of the resulting esters and amides involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is used to confirm the covalent structure, while infrared (IR) spectroscopy helps identify the characteristic carbonyl stretching frequencies of the ester or amide group. Mass spectrometry is employed to confirm the molecular weight of the new derivative.

| Coupling Agent | Abbreviation | Typical Reaction Conditions |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Often used with DMAP or HOBt, forms a urea (B33335) byproduct. |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | Effective in aqueous and alcoholic media. nih.gov |

| Carbonyldiimidazole | CDI | Forms a reactive acylimidazole intermediate. nih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium-based reagent. |

Aromatic Amine Derivatives from this compound (e.g., 2,6-difluoro-3,5-dimethoxyaniline)

The conversion of this compound into its corresponding aromatic amine, 2,6-difluoro-3,5-dimethoxyaniline, represents a significant synthetic transformation. This conversion, which replaces the carboxyl group with an amino group, is typically accomplished through rearrangement reactions such as the Curtius, Schmidt, or Hofmann rearrangements.

In the Curtius rearrangement, the benzoic acid is first converted to an acyl azide (B81097). This is often achieved by reacting an activated form of the acid (like the acyl chloride) with sodium azide. Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the desired aniline (B41778), 2,6-difluoro-3,5-dimethoxyaniline. This amine is a valuable building block for the synthesis of more complex molecules. The properties of this specific aniline are well-documented. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉F₂NO₂ |

| Molecular Weight | 189.16 g/mol |

| CAS Number | 651734-54-2 |

| IUPAC Name | 2,6-difluoro-3,5-dimethoxyaniline |

Benzyl (B1604629) and Benzaldehyde (B42025) Derivatives Containing the 2,6-Difluoro-3,5-dimethoxy Phenyl Moiety

The synthesis of benzyl and benzaldehyde derivatives from this compound expands the range of available synthetic intermediates. These derivatives are useful in various organic reactions, including the formation of larger, more complex molecular architectures.

The synthesis of the corresponding benzyl alcohol, (2,6-difluoro-3,5-dimethoxyphenyl)methanol (B1591904), can be achieved by the reduction of the carboxylic acid. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required to reduce a carboxylic acid directly to an alcohol.

Once the benzyl alcohol is obtained, it can be oxidized to form the corresponding benzaldehyde, 2,6-difluoro-3,5-dimethoxybenzaldehyde. This oxidation requires careful selection of reagents to avoid over-oxidation to the carboxylic acid. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are often employed for this type of transformation. These benzaldehyde derivatives can then participate in a variety of carbon-carbon bond-forming reactions. oiccpress.com

Analogues with Varying Halogenation Patterns (e.g., 2,4-difluoro-3,5-dimethoxybenzoic acid)

Altering the position of the fluorine atoms on the phenyl ring of this compound gives rise to structural isomers with potentially different chemical and biological properties. An example of such an analogue is 2,4-difluoro-3,5-dimethoxybenzoic acid.

The synthesis of this isomer has been reported starting from 2,3,4,5-tetrafluorobenzoic acid. researchgate.net The synthetic sequence involves several key steps:

Nitration: The starting material is treated with nitric acid and sulfuric acid to introduce a nitro group, yielding 6-nitro-2,3,4,5-tetrafluorobenzoic acid. researchgate.net

Methoxylation: The nitro-substituted compound is then reacted with sodium methoxide, which displaces two of the fluorine atoms to give 3,5-dimethoxy-6-nitro-2,4-difluorobenzoic acid. researchgate.net

Reduction: The nitro group is reduced to an amino group via catalytic hydrogenation. researchgate.net

Diazotization and Reduction: The resulting amino group is converted to a diazonium salt and subsequently removed (hydrodediazoniation) to yield the final product, 2,4-difluoro-3,5-dimethoxybenzoic acid. researchgate.net

This compound has been identified as a useful intermediate in the synthesis of isoindoline (B1297411) derivatives that may possess anesthetic activity. pharmaffiliates.com

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₂O₄ |

| CAS Number | 1003709-80-5 pharmaffiliates.com |

| Application | Intermediate for isoindoline derivatives. pharmaffiliates.com |

Chlorinated Analogues (e.g., 2,6-dichloro-3,5-dimethoxybenzoic acid) and Structure-Activity Relationship (SAR) Studies

Replacing the fluorine atoms with other halogens, such as chlorine, produces another class of analogues. The synthesis of 2,6-dichlorobenzoic acid, a related compound, can be achieved through the chlorination of 2,6-dichlorobenzal chloride in the presence of water. google.com The synthesis of the more complex 2,6-dichloro-3,5-dimethoxybenzoic acid would involve introducing the methoxy groups onto a dichlorinated phenyl precursor.

Structure-activity relationship (SAR) studies on related compounds highlight the importance of the 2,6-dihalo substitution pattern. For example, in the field of insecticides, a class of compounds known as benzoylphenylureas (BPUs) function as chitin (B13524) synthesis inhibitors. nih.gov Many potent BPUs, such as diflubenzuron (B1670561) and triflumuron, feature a 2,6-dihalobenzoyl moiety. nih.gov The ortho positions of the benzoyl group in these compounds are often substituted with either fluorine or chlorine. nih.gov Studies on 2,6-dimethoxybenzoylamino isoxazole (B147169) derivatives, which also inhibit chitin synthesis, further underscore the significance of the substituents on the phenyl ring in determining biological activity. nih.gov These findings suggest that the 2,6-dihalo substitution on the phenyl ring is a critical structural feature for interaction with biological targets in certain classes of molecules.

Conclusion

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound suggests several possible disconnections. The carboxylic acid group can be envisioned as being introduced late in the synthesis via methods such as the carbonation of an organometallic species or the oxidation of a methyl group. This leads to a key intermediate, 1,3-difluoro-2,4-dimethoxy-5-lithiated (or brominated) benzene (B151609).

Alternatively, the core aromatic ring can be constructed by first establishing the fluorine and methoxy (B1213986) substitution pattern on a simpler benzene derivative, followed by the introduction of the carboxyl functional group. A primary disconnection can be made at the C-COOH bond, leading to a substituted benzene precursor. Further disconnections of the C-F and C-O bonds can then be considered. Given the ortho, para-directing nature of methoxy groups and the meta-directing nature of the carboxyl group (and its precursors), the order of substituent introduction is critical. A plausible retrosynthetic pathway would involve the initial synthesis of a 1,3-difluoro-2,4-dimethoxybenzene (B41683) intermediate, which can then be functionalized to introduce the carboxylic acid at the 5-position.

Precursor Synthesis and Intermediate Transformations

The successful synthesis of this compound is contingent on the efficient preparation of key precursors and intermediates. This section details the synthetic routes to obtain the necessary 2,6-difluorinated and 3,5-dimethoxylated aromatic rings, and the subsequent preparation of a key ester intermediate.

Synthetic Routes to 2,6-Difluorinated Precursors

The synthesis of 2,6-difluorinated aromatic compounds often starts from commercially available materials. One common precursor is 1,2,3-trichlorobenzene. Through a halogen exchange reaction with potassium fluoride (B91410) (KF), a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene can be obtained. google.com The desired 2,6-difluoroaniline (B139000) can then be prepared from 1-chloro-3,5-difluorobenzene (B74746) through a sequence of chlorination, nitration, and reduction. google.comresearchgate.net Organolithium chemistry also provides a versatile pathway to functionalized difluorinated compounds. For example, 2,6-difluorophenyllithium can be generated and reacted with various electrophiles. nih.gov

| Starting Material | Reagents | Product | Reference |

| 1,2,3-Trichlorobenzene | 1. KF | 2,6-Difluorochlorobenzene | google.com |

| 1-Chloro-3,5-difluorobenzene | 1. Chlorination 2. Nitration 3. Reduction | 2,6-Difluoroaniline | researchgate.net |

| 1,3-Difluorobenzene | 1. n-BuLi | 2,6-Difluorophenyllithium | nih.gov |

Approaches to 3,5-Dimethoxylated Aromatic Rings

The 3,5-dimethoxyphenyl moiety is another crucial building block. The synthesis of derivatives of 1,3-dimethoxybenzene (B93181) is well-established. For instance, Birch reductive alkylation of biaryls containing a 3,5-dimethoxyphenyl group can be selectively performed. researchgate.net Furthermore, reductive lithiation of 3,5-dimethoxybenzyl methyl ether can generate 3,5-dimethoxybenzyllithium, a versatile nucleophile for reaction with various electrophiles. researchgate.net These methods provide routes to introduce additional functionality onto the 3,5-dimethoxylated ring.

| Starting Material | Reagents | Product | Reference |

| Biaryls with 3,5-dimethoxyphenyl | Li/NH3, Alkyl halide | Alkylated 1,3-dimethoxybenzene derivatives | researchgate.net |

| 3,5-Dimethoxybenzyl methyl ether | Lithium wire, Naphthalene (cat.) | 3,5-Dimethoxybenzyllithium | researchgate.net |

Preparation of Methyl 2,6-Difluoro-3,5-dimethoxybenzoate

While a direct synthesis for Methyl 2,6-Difluoro-3,5-dimethoxybenzoate is not explicitly reported, its preparation can be logically deduced from the synthesis of analogous compounds. A plausible route would involve the initial synthesis of a suitably substituted aniline (B41778), followed by a Sandmeyer-type reaction to introduce the carboxylate group. For example, starting with a 2,6-difluoro-3,5-dimethoxyaniline, diazotization followed by cyanation and subsequent hydrolysis and esterification would yield the target ester. Alternatively, a metal-catalyzed carbonylation of a corresponding aryl halide could be employed.

The synthesis of the related Methyl 2,6-dimethoxybenzoate can be achieved by reacting 2,6-dimethoxybenzoic acid with dimethyl carbonate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemicalbook.com A similar esterification could be applied to this compound once the acid itself is synthesized.

Direct Synthesis Strategies

Directly synthesizing polysubstituted benzoic acids in a single step is often challenging due to the difficulty in controlling regioselectivity. libretexts.orgpressbooks.pub The direct fluorination of 3,5-dimethoxybenzoic acid would likely lead to a mixture of products, with fluorination occurring at the ortho and para positions to the methoxy groups. Similarly, direct methoxylation of 2,6-difluorobenzoic acid would be complicated by the deactivating nature of the fluorine atoms and the carboxyl group.

Friedel-Crafts type reactions are generally not effective on strongly deactivated rings, which would be the case for a difluorinated benzoic acid. libretexts.org Therefore, a stepwise approach, where the substitution pattern is built up sequentially, is the more viable strategy.

Analogous Synthetic Procedures from Related Benzoic Acid Derivatives

The synthesis of structurally similar compounds can provide valuable insights into potential routes for this compound. A notable example is the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid, which was prepared from 2,3,4,5-tetrafluorobenzoic acid. researchgate.net This multi-step synthesis involved nitration, followed by a nucleophilic aromatic substitution with sodium methoxide (B1231860) to introduce the two methoxy groups. Subsequent reduction of the nitro group to an amine, diazotization, and reduction of the diazonium salt yielded the final product. researchgate.net This sequence highlights a viable strategy where the fluorine atoms are present in the starting material, and the other substituents are introduced sequentially.

| Starting Material | Key Steps | Product | Reference |

| 2,3,4,5-Tetrafluorobenzoic acid | 1. Nitration 2. Methoxylation (NaOMe) 3. Reduction (NO2 to NH2) 4. Diazotization 5. Reduction | 3,5-Dimethoxy-2,4-difluorobenzoic acid | researchgate.net |

This analogous procedure suggests that a potential route to this compound could begin with a polysubstituted fluorinated benzene, followed by the strategic introduction of methoxy groups and finally the carboxyl functionality.

Synthesis of 3-Bromo-2,6-dimethoxybenzoic Acid and Related Analogs

A significant precursor and analog is 3-Bromo-2,6-dimethoxybenzoic acid. A documented production process for this compound involves a two-step synthesis. google.comgoogle.com The initial step is the preparation of 2,6-dimethoxybenzoic acid, which then serves as the raw material for the subsequent bromination. google.com

The bromination of 2,6-dimethoxybenzoic acid is typically achieved using a solution of bromine in a suitable solvent. google.com For instance, one procedure involves dissolving 2,6-dimethoxybenzoic acid in dioxane, followed by the dropwise addition of bromine dissolved in chloroform. google.com After a reaction period of approximately two hours with continuous stirring, the solvent is reclaimed, leading to the precipitation of the crude 3-bromo-2,6-dimethoxybenzoic acid. google.com Purification is then carried out by recrystallization from ethanol (B145695) to yield the final product. google.com

A multi-gram scale synthesis of a related compound, 2-Bromo-1,3-dimethoxybenzene, has also been reported, which involves the reaction of 2,6-dimethoxybenzoic acid with tetrabutylammonium (B224687) tribromide (Bu4NBr3) and anhydrous potassium phosphate (B84403) (K3PO4) in acetonitrile. rsc.org

Table 1: Reaction Parameters for the Synthesis of 3-Bromo-2,6-dimethoxybenzoic Acid

| Parameter | Value |

|---|---|

| Starting Material | 2,6-dimethoxybenzoic acid |

| Brominating Agent | Bromine in chloroform |

| Solvent | Dioxane |

| Reaction Time | 2.0 hours |

| Purification | Recrystallization from ethanol |

Routes to 2,4-Difluoro-3,5-dimethoxybenzoic Acid Analogs

The synthesis of benzoic acid analogs with fluorine substitutions presents unique challenges and methodologies. An efficient synthesis for 3,5-dimethoxy-2,4-difluorobenzoic acid has been developed, which is a key intermediate for certain pharmaceutical impurities. researchgate.net This multi-step process begins with 2,3,4,5-tetrafluorobenzoic acid. researchgate.net

The synthetic sequence involves:

Nitration: Treatment of 2,3,4,5-tetrafluorobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid. researchgate.net This step is noted to be less efficient due to the electron-withdrawing effects of the fluorine and carboxylic acid groups, necessitating higher reaction temperatures. researchgate.net The yield for this step is reported to be 77%. researchgate.net

Methoxyl Substitution: The resulting 6-nitro-2,3,4,5-tetrafluorobenzoic acid is then reacted with sodium methoxide to generate 3,5-dimethoxy-6-nitro-2,4-difluorobenzoic acid, with a reported yield of 75%. researchgate.net

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group. researchgate.net

Diazotisation and Reduction: The final steps involve diazotisation of the amino group followed by its reduction to afford the target molecule, 3,5-dimethoxy-2,4-difluorobenzoic acid. researchgate.net

Table 2: Key Steps and Yields in the Synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic Acid

| Step | Reaction | Yield |

|---|---|---|

| 1 | Nitration of 2,3,4,5-tetrafluorobenzoic acid | 77% |

| 2 | Methoxyl substitution | 75% |

| 3 & 4 | Reduction, Diazotisation, and final Reduction | - |

Synthesis of 2,6-Dichloro-3,5-dimethoxybenzoic Acid as a Structural Precedent

The synthesis of 2,6-dichloro-3,5-dimethoxybenzoic acid provides another important structural precedent. While a direct, detailed protocol is not extensively published, the synthesis of analogous chlorinated benzoic acids offers transferable knowledge. For instance, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid has been achieved from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, selective reduction, diazotisation, and chlorination. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for improving the efficiency and yield of synthetic protocols. In the synthesis of halogenated dimethoxybenzoic acids, several factors can be fine-tuned.

For the bromination of 2,6-dimethoxybenzoic acid, the dropwise addition of the bromine solution and maintaining a specific reaction time are crucial for controlling the reaction and minimizing side products. google.com The choice of solvent, such as dioxane, also plays a significant role in the reaction's success. google.com

In the synthesis of 2-halo-4,5-dimethoxybenzoic acid, the reaction temperature is highlighted as a critical parameter with a significant impact on the yield. google.com Low temperatures can lead to incomplete reactions and lower yields, while excessively high temperatures can result in an increase in byproducts, which also diminishes the yield of the desired product. google.com

The use of machine learning and high-throughput experimentation is an emerging trend in the optimization of organic synthesis. beilstein-journals.orgbeilstein-journals.org These methods allow for the rapid screening of a wide range of reaction parameters, including catalysts, solvents, temperature, and reactant concentrations, to identify the optimal conditions for a given transformation. beilstein-journals.org

Scalability of Synthetic Protocols for Research and Industrial Applications

In the context of 2-halo-4,5-dimethoxybenzoic acid synthesis, it is noted that the high cost and limited availability of starting materials like 3,4-dimethoxybenzoic acid can hinder large-scale production. google.com Furthermore, the use of hazardous reagents such as bromine poses significant challenges in terms of transportation, storage, and handling in an industrial setting. google.com

The synthesis of LLM-105 (2,6-diamino-3,5-dinitropyrazine-l-oxide) has been successfully scaled up to the 0.5 kg scale in a batch process, demonstrating that complex multi-step syntheses can be adapted for larger-scale production. osti.gov This particular scale-up involved the synthesis of energetic intermediates at a scale of 100g or less. osti.gov

Ultimately, the industrial viability of any synthetic route for this compound or its analogs will depend on a combination of factors including raw material cost, process safety, reaction yield, and the ease of purification.

Computational Chemistry and in Silico Studies of 2,6 Difluoro 3,5 Dimethoxybenzoic Acid and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand how a ligand, such as a derivative of 2,6-Difluoro-3,5-dimethoxybenzoic acid, might interact with the active site of a protein or enzyme.

Research on structurally related compounds, such as fluorinated benzamides, has demonstrated the utility of docking in elucidating key binding interactions. For instance, studies on 2,6-difluoro-3-methoxybenzamide (B3025189) have highlighted the importance of hydrophobic interactions involving the difluoroaromatic ring with residues like Val203, Val297, and Asn263 in the allosteric pocket of the FtsZ protein. nih.gov The simulation also confirmed that the carboxamide group forms critical hydrogen bonds with residues such as Val207, Leu209, and Asn263. nih.gov

For derivatives of this compound, docking simulations would similarly aim to identify key interactions. The fluorine atoms can participate in halogen bonds and hydrophobic interactions, while the methoxy (B1213986) groups and the carboxylic acid functional group are potential hydrogen bond donors and acceptors. The carboxylic acid group, in its deprotonated form, could also form strong ionic interactions with positively charged residues like arginine or lysine (B10760008) in a target's binding site.

A typical molecular docking study would involve:

Preparation of the 3D structure of the target protein.

Generation of 3D conformers for a series of this compound derivatives.

Docking the ligands into the defined binding site of the protein using a scoring function to rank the poses.

Analysis of the binding modes to identify key intermolecular interactions.

The results are often summarized in a table, detailing the predicted binding affinity (e.g., docking score in kcal/mol) and the specific amino acid residues involved in the interaction.

| Compound Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Parent Acid | -7.8 | Arg120, Tyr230, Val250 | Ionic, Hydrogen Bond, Hydrophobic |

| Amide Derivative | -8.2 | Arg120, Asn150, Tyr230 | Ionic, Hydrogen Bond (x2) |

| Methyl Ester Derivative | -7.5 | Tyr230, Val250, Phe260 | Hydrogen Bond, Hydrophobic |

| 4-Hydroxy Derivative | -8.5 | Arg120, Ser152, Tyr230 | Ionic, Hydrogen Bond (x3) |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govbohrium.com For this compound, DFT calculations can provide deep insights into its geometry, electronic properties, and chemical reactivity. researchgate.net Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. bohrium.comresearchgate.net

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: Predicts bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. bohrium.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions, including hydrogen bonding. bohrium.com

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

For substituted benzoic acids, DFT studies have shown that ortho substituents significantly influence the molecule's planarity and electronic properties. nih.gov The fluorine and methoxy groups in this compound would be expected to have a substantial impact on its electronic structure and reactivity profile.

| Parameter | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| EHOMO | -0.254 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.031 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 0.223 | Indicates chemical stability and reactivity. |

| Dipole Moment | 4.62 Debye | Measures the net molecular polarity and influences intermolecular interactions. mdpi.com |

| Chemical Hardness (η) | 0.1115 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 8.968 | Reciprocal of hardness; indicates reactivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.gov

Developing a QSAR model for derivatives of this compound would involve the following steps:

Data Collection: A dataset of derivatives with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target is required.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, polar surface area.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Electronic descriptors: Dipole moment, HOMO/LUMO energies (from DFT).

3D descriptors: Molecular shape and volume.

Model Building: A mathematical equation is generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Artificial Neural Networks) to correlate the descriptors with biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a test set of compounds. nih.gov

A hypothetical QSAR model might reveal, for example, that activity is positively correlated with lipophilicity (LogP) and negatively correlated with the LUMO energy, suggesting that more lipophilic compounds with a greater ability to accept electrons are more potent. Such insights are crucial for designing more effective derivatives.

| Model Equation | Statistical Parameters | Descriptor Interpretation |

|---|---|---|

| pIC₅₀ = 0.5 * (LogP) - 2.1 * (LUMO) + 0.05 * (TPSA) + 3.4 | R² = 0.85 | LogP: Lipophilicity |

| Q² = 0.76 | LUMO: Lowest Unoccupied Molecular Orbital Energy | |

| F-statistic = 45.2 | TPSA: Topological Polar Surface Area |

Conformation Analysis and Conformational Landscapes

Conformation analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the substitution pattern significantly restricts its conformational freedom and defines its three-dimensional shape.

The presence of bulky substituents at the ortho positions (2- and 6-positions) of a benzoic acid derivative, such as fluorine atoms, forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. nih.govnih.gov This steric hindrance prevents the molecule from adopting a planar conformation. For 2,6-dimethoxybenzoic acid, the carboxylic group is twisted away from the benzene ring plane by approximately 65.7°. nih.gov The addition of fluorine atoms at these positions would likely enforce a similar, if not more pronounced, non-planar conformation. This non-planarity is a critical feature, as it dictates how the molecule can fit into a binding pocket. nih.gov

Computational studies on related 2,6-difluorobenzamides have revealed that the presence of the fluorine atoms is directly responsible for the non-planarity, inducing a dihedral angle of around -27° between the carboxamide and the aromatic ring. nih.gov This pre-organized non-planar conformation can make it easier for the ligand to adopt the active conformation required for binding to a protein target. nih.gov

The conformational landscape can be explored by systematically rotating key single bonds (e.g., the C-C bond connecting the carboxylic group to the ring) and calculating the potential energy at each step. This generates a potential energy surface that reveals the low-energy (stable) conformers and the energy barriers for interconversion between them.

| Conformer | Dihedral Angle (C2-C1-C=O) | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | ~60° | 0.0 | ~95% |

| Local Minimum | ~120° | 8.5 | ~5% |

| Transition State (Planar) | 0° | 25.0 | <0.1% |

| Transition State (Perpendicular) | 90° | 15.0 | <0.1% |

Biological Activity and Biomedical Applications of 2,6 Difluoro 3,5 Dimethoxybenzoic Acid and Its Derivatives

Intermediate in Medicinal Agent Synthesis

2,6-Difluoro-3,5-dimethoxybenzoic acid serves as a crucial intermediate in the synthesis of complex heterocyclic molecules designed as potent enzyme inhibitors. A key example of its utility is found in the preparation of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. google.com In a patented synthesis, the process begins with methyl 2,6-difluoro-3,5-dimethoxybenzoate, which is hydrolyzed using sodium hydroxide (B78521) in ethanol (B145695) to yield this compound. google.com

This benzoic acid is a precursor to the corresponding benzyl (B1604629) and aniline (B41778) derivatives, which are then incorporated into larger, more complex molecular frameworks. For instance, (2,6-difluoro-3,5-dimethoxyphenyl)methanol (B1591904), the alcohol form derived from the benzoic acid, is used to synthesize 3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene. nih.gov This brominated intermediate is a reactive building block for coupling with various heterocyclic cores to produce final drug candidates. nih.gov The chemical stability and specific electronic properties conferred by the difluoro-dimethoxy substitution pattern make this scaffold a valuable starting point for creating targeted therapeutic agents. google.comnih.gov

Applications in Kinase Inhibitor Development

The 2,6-difluoro-3,5-dimethoxyphenyl moiety derived from the parent benzoic acid is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecules that can selectively inhibit specific kinases is a major focus of oncology research.

The 2,6-difluoro-3,5-dimethoxyphenyl group is a key component in a number of potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. Aberrant FGFR signaling is a known driver in various cancers. Research has shown that compounds containing this moiety exhibit strong inhibitory activity against FGFR kinases.

One notable example is the FDA-approved drug Pemigatinib, a potent FGFR inhibitor used for the treatment of cholangiocarcinoma. europa.eufda.gov The chemical structure of Pemigatinib is 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one. europa.eu

In another study, a series of inhibitors based on a 5H-pyrrolo[2,3-b]pyrazine scaffold were developed. nih.govscienceopen.com Researchers synthesized compounds such as 3-((2,6-Difluoro-3,5-dimethoxyphenyl)ethynyl)-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine, which demonstrated significant FGFR1 inhibitory activity. nih.govscienceopen.com The dimethoxybenzene moiety was highlighted for its ability to enhance selectivity. nih.govscienceopen.com Studies comparing difluoro-substituted compounds with their dichloro-analogues found that the difluoro-containing molecules generally showed better inhibitory activity against FGFR4. nih.gov

| Compound Name | Target Kinase | Reported Activity/Significance | Source |

|---|---|---|---|

| Pemigatinib | FGFR1, FGFR2, FGFR3 | Approved for treatment of cholangiocarcinoma with FGFR2 fusions or rearrangements. | europa.eufda.gov |

| 3-((2,6-Difluoro-3,5-dimethoxyphenyl)ethynyl)-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine (Compound 62) | FGFR1 | Demonstrated potent enzymatic inhibition in a series of novel FGFR inhibitors. | nih.govscienceopen.com |

| Compound 6O (An aminodimethylpyrimidinol derivative) | FGFR4 | Exhibited excellent selective inhibitory activity against FGFR4 over FGFR1-3. | nih.gov |

| 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-4,7-dihydropyrrolo nih.govgoogle.compyrido[1,2-d]pyrimidin-2-one | FGFR | Identified as a potent FGFR inhibitor in a patent for substituted tricyclic compounds. | google.com |

While direct inhibitors of the c-Met (hepatocyte growth factor receptor) kinase incorporating the 2,6-difluoro-3,5-dimethoxyphenyl moiety are not prominently reported as single agents, this chemical scaffold is relevant in the context of combination therapies. Patents describe the therapeutic strategy of combining FGFR inhibitors with c-Met inhibitors to treat cancers. googleapis.com For example, a compound identified as 8-(2,6-difluoro-3,5-dimethoxyphenyl)-N-(4-((dimethylamino)methyl)-1H-imidazol-2-yl)quinoxaline-5-carboxamide is listed as an exemplary FGFR inhibitor that could be used in such combinations. epo.org This suggests that while the primary target of these specific derivatives is FGFR, their application is envisioned alongside agents that target the c-Met pathway, indicating a role in broader therapeutic approaches targeting multiple oncogenic drivers. googleapis.com

Potential in Anti-Cancer Research

The application of this compound derivatives extends to specific cancer types where the targeted kinases are known to be involved in tumor progression.

A significant area of research for these compounds is in the treatment of Hepatocellular Carcinoma (HCC). The FGFR4 kinase is a key oncogenic driver in a subset of HCC cases. nih.gov Consequently, the development of selective FGFR4 inhibitors is a promising therapeutic strategy.

A study focused on creating selective FGFR4 inhibitors for HCC utilized (2,6-difluoro-3,5-dimethoxyphenyl)methanol as a key synthetic starting point. nih.govresearchgate.net The resulting aminodimethylpyrimidinol derivatives were evaluated for their ability to inhibit FGFR4 and suppress the growth of HCC cells. One of the lead compounds, designated 6O, demonstrated potent and selective inhibition of FGFR4 and strong anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line. nih.gov Furthermore, a patent for FGFR4 inhibitors explicitly states that the described compounds, which are built around the 2,6-difluoro-3,5-dimethoxyphenyl core, are intended for the treatment of hepatocellular carcinoma. google.com

| Cell Line | Compound | IC₅₀ (nM) | Significance | Source |

|---|---|---|---|---|

| Hep3B (HCC) | Compound 6O | 150 | Demonstrates strong anti-proliferative activity against an FGFR4-dependent HCC cell line. | nih.gov |

Cytotoxic Effects on Cancer Cell Lines

While direct studies on this compound are limited, extensive research on its close structural analogs, particularly those where the fluorine atoms are replaced by chlorine (2,6-dichloro-3,5-dimethoxyphenyl derivatives), reveals potent cytotoxic activity against various cancer cell lines. These derivatives have been prominently featured in the development of kinase inhibitors, a major class of targeted cancer therapies.

A notable class of compounds are 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives, which have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). nih.gov Overactivation of FGFR signaling is a known driver in numerous cancers, making it a key therapeutic target. nih.gov Research has demonstrated that these indazole derivatives exhibit significant growth inhibitory activity. For instance, the synthesis of (E)-6-Bromo-3-(2,6-dichloro-3,5-dimethoxystyryl)-1H-indazole serves as a key step in creating more complex molecules with anticancer potential. nih.gov

The structure-activity relationship of these indazole derivatives has been explored, showing that modifications to the scaffold can fine-tune their potency. One study reported that a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.govrsc.org This particular compound was shown to induce apoptosis in breast cancer cells, decrease mitochondrial membrane potential, and disrupt cell migration and invasion. rsc.org

Furthermore, studies on other dimethoxyaryl derivatives highlight the importance of the 3,5-dimethoxy substitution pattern for cytotoxic effects. New dimethoxyaryl-sesquiterpene derivatives have been synthesized and tested against MCF-7 breast cancer cells, with results indicating that the rigidity of the structures combined with 3,5-dimethoxy substitutions are crucial for both potency and selectivity for the tumor cell line. mdpi.com

Table 1: Cytotoxic Activity of Related Indazole Derivatives

| Compound ID | Cancer Cell Line | Activity (IC50) | Target |

|---|---|---|---|

| 2f | 4T1 (Breast Cancer) | 0.23-1.15 μM | Not Specified |

| 28a derivative | Not Specified | 69.1 nM | FGFR1 |

Data sourced from studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)indazole derivatives, which are structural analogs of the primary compound of interest.

Anti-inflammatory Properties of Related Fluorinated Benzoic Acid Derivatives

For example, a study on the synthesis of 5,6-difluoro-2-methyl-4H-benzo[d] nih.govnih.govoxazin-4-one derivatives, which are cyclized structures derived from a fluorinated aminobenzoic acid, demonstrated significant anti-inflammatory activity. researchgate.net The investigated compounds exhibited inhibition of carrageenan-induced paw edema in the range of 70.56% to 83.80% compared to the control. researchgate.net

Additionally, polymethoxy-substituted aromatic compounds, such as polymethoxyflavonoids found in citrus plants, have been shown to possess anti-inflammatory properties. mdpi.com They can modulate key inflammatory markers like COX-2, iNOS, IL-1β, and IL-6. mdpi.com Similarly, novel amide derivatives of 3,4-dimethoxy cinnamic acid have been synthesized and shown to have significant in-vitro anti-inflammatory activity by protecting against protein denaturation and stabilizing red blood cell membranes. japsonline.com The presence of dimethoxy groups in the subject compound suggests that it could share some of these anti-inflammatory mechanisms. The crucial role of the fluorine atom in the anti-inflammatory activity of certain heterocyclic compounds has also been highlighted, correlating with lipophilicity and solubility. researchgate.net

Antimicrobial Activity of Fluorinated Benzoic Acid Derivatives

The 2,6-difluorobenzamide (B103285) motif is a well-established pharmacophore in the development of antibacterial agents. mdpi.com Derivatives of 2,6-difluorobenzamide have been identified as potent inhibitors of the bacterial cell division protein FtsZ, which is an attractive target for new antibiotics due to its essential role in bacterial cytokinesis and its conservation across many bacterial species. mdpi.comresearchgate.net

Several studies have focused on optimizing these 2,6-difluorobenzamide derivatives by modifying the substituents on the aromatic ring to enhance their activity, particularly against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com One study described a series of heterocyclic tripartite 2,6-difluorobenzamides, where a 1,2,4-oxadiazole (B8745197) derivative exhibited a minimal inhibitory concentration (MIC) between 0.5 and 1 µg/mL against three strains of S. aureus without human cytotoxicity. mdpi.com

Furthermore, the methoxy (B1213986) groups present in this compound may also contribute to antimicrobial activity. Derivatives of trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors (EPIs). nih.gov Efflux pumps are proteins that bacteria use to expel antibiotics, and inhibiting them can restore the efficacy of existing drugs. Studies showed that certain trimethoxybenzoic acid derivatives could inhibit efflux pumps in Salmonella enterica and Staphylococcus aureus. nih.gov This suggests that a compound like this compound could potentially exhibit a dual mechanism of action: direct inhibition of a bacterial target via its difluorinated core and suppression of resistance mechanisms through its methoxy groups.

Table 2: Antimicrobial Activity of a Related 2,6-Difluorobenzamide Derivative

| Compound ID | Bacterial Strain | Activity (MIC) |

|---|

| II.c (oxadiazole derivative) | S. aureus (ATCC 29213) | 0.5-1 µg/mL |

MIC stands for Minimal Inhibitory Concentration.

Role as a Building Block for Novel Pharmaceutical Scaffolds

Substituted benzoic acids are fundamental building blocks in organic synthesis and medicinal chemistry. The specific substitution pattern of this compound makes it a valuable precursor for creating complex, biologically active molecules. The difluoro groups can direct further chemical reactions and enhance the pharmacological properties of the final product, while the carboxylic acid handle allows for a wide range of chemical modifications, such as amidation and esterification.

A closely related compound, 3,5-Dimethoxy-2,4-difluorobenzoic acid, has been utilized as a key intermediate in the synthesis of a potential impurity of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. researchgate.net This demonstrates the utility of such difluoro-dimethoxy benzoic acid structures in the synthesis of complex antibacterial agents.

Moreover, the 2,6-dichloro-3,5-dimethoxyphenyl moiety, a close analog, is a critical component of the potent FGFR inhibitors discussed previously. nih.govnih.gov The synthesis of these advanced indazole-based anticancer agents often starts from simpler precursors that establish this specific substitution pattern. For example, (E)-2-(2,6-Dichloro-3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a key building block in these synthetic routes. nih.gov This underscores the importance of the 2,6-dihalo-3,5-dimethoxyphenyl scaffold as a foundational element for constructing targeted therapeutics.

Enzyme Inhibition Studies

The derivatives and structural analogs of this compound have been shown to be potent inhibitors of several key enzymes implicated in disease.

As detailed in the cytotoxicity section, indazole derivatives bearing the 6-(2,6-dichloro-3,5-dimethoxyphenyl) scaffold are effective inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases. nih.gov One such derivative demonstrated an IC50 value of 69.1 nM against FGFR1, indicating potent and specific inhibition. nih.gov This inhibitory action is the basis for their anticancer effects.

In the antimicrobial field, the 2,6-difluorobenzamide core is a known inhibitor of the bacterial protein FtsZ. mdpi.comresearchgate.net FtsZ is a GTPase that polymerizes to form the Z-ring, which is essential for bacterial cell division. By binding to FtsZ, these compounds disrupt the formation of the Z-ring, leading to cell filamentation and eventual death. researchgate.net This makes FtsZ a prime target for novel antibiotics, and the 2,6-difluorobenzamide structure is a validated scaffold for FtsZ inhibition.

Additionally, cytotoxic dimethoxyaryl-sesquiterpene derivatives, which share the 3,5-dimethoxyaryl feature, have been shown to act as inhibitors of topoisomerase II (TOP2), an enzyme critical for managing DNA topology during replication and transcription. mdpi.com One of the most active compounds selectively inhibited TOP2 over topoisomerase I, providing a clear mechanism for its cancer cell-killing activity. mdpi.com

Table 3: Enzyme Inhibition by Related Compounds

| Compound Class | Target Enzyme | Biological Effect |

|---|---|---|

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)indazoles | FGFR1 | Anticancer |

| 2,6-Difluorobenzamides | FtsZ | Antibacterial |

Advanced Research Applications and Future Directions

Integration into Complex Polycyclic Systems for Enhanced Bioactivity

The incorporation of 2,6-Difluoro-3,5-dimethoxybenzoic acid into more complex polycyclic systems is a promising avenue for the development of novel bioactive agents. The fluorine atoms can enhance metabolic stability and binding affinity to biological targets, while the methoxy (B1213986) groups can influence solubility and electronic properties. nih.gov The benzoic acid moiety provides a convenient attachment point for further chemical modifications, allowing for its integration into larger scaffolds.

Future research could focus on synthesizing derivatives that incorporate this acid into known pharmacologically active polycyclic frameworks, such as those found in alkaloids or steroids. The unique electronic properties conferred by the fluorine and methoxy substituents could modulate the bioactivity of the parent polycyclic system in unexpected ways, potentially leading to the discovery of new therapeutic agents with improved efficacy or novel mechanisms of action.

Table 1: Potential Polycyclic Systems for Integration

| Polycyclic System Class | Potential Therapeutic Area | Rationale for Integration |

| Flavonoids | Anticancer, Antioxidant | Modulate enzyme interactions and cellular uptake. |

| Steroids | Anti-inflammatory, Hormonal | Enhance receptor binding and metabolic resistance. |

| Alkaloids | Neurological disorders, Infectious diseases | Modify protein-ligand interactions and bioavailability. |

| Anthracyclines | Anticancer | Alter DNA intercalation and reduce cardiotoxicity. |

Development of Targeted Drug Delivery Systems Utilizing the Compound as a Core Structure

The structure of this compound makes it a viable candidate for use as a core component in targeted drug delivery systems. The carboxylic acid group can be readily functionalized to attach to targeting ligands, such as antibodies or peptides, which can direct the drug delivery vehicle to specific cells or tissues. Furthermore, the aromatic core can be used to encapsulate or tether therapeutic agents.

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

While specific green chemistry protocols for the synthesis of this compound are not yet well-established, the principles of green chemistry offer a roadmap for its future production. Research in this area would likely focus on the use of environmentally benign solvents, catalysts, and reagents. For instance, the synthesis of a related compound, 3,5-Dimethoxy-2,4-difluorobenzoic acid, has been achieved from 2,3,4,5-tetrafluorobenzoic acid, suggesting that similar fluorinated precursors could be employed in more sustainable synthetic routes. researchgate.net

Future investigations may explore enzymatic or microbial transformations to introduce the methoxy groups, reducing the reliance on traditional and often harsh chemical methylating agents. Additionally, flow chemistry techniques could be employed to improve reaction efficiency, reduce waste, and enhance the safety of the synthetic process.

Table 2: Potential Green Chemistry Strategies

| Green Chemistry Principle | Potential Application in Synthesis |

| Use of Renewable Feedstocks | Biocatalytic synthesis of precursors from bio-based materials. |

| Atom Economy | Development of synthetic routes that maximize the incorporation of starting materials into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with water or supercritical CO2. |

| Design for Energy Efficiency | Utilization of microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |

Applications in Agrochemicals (e.g., as a component of pesticides or herbicides)

The presence of a difluorinated benzene (B151609) ring in this compound suggests its potential for use in the agrochemical industry. Fluorinated compounds are known to exhibit potent pesticidal and herbicidal activities. The specific substitution pattern of this acid could lead to novel modes of action or improved efficacy against resistant pests and weeds.

Future research in this domain would involve the synthesis and screening of a library of derivatives of this compound for their biological activity against a range of agricultural pests and undesirable plants. The metabolic stability conferred by the fluorine atoms could result in longer-lasting effects in the field, potentially reducing the required application frequency.

Exploration in Material Science for Unique Optical or Electronic Properties

Aromatic compounds with electron-withdrawing (fluorine) and electron-donating (methoxy) groups often exhibit interesting optical and electronic properties. acs.org The interplay of these substituents in this compound could lead to applications in material science, such as in the development of organic light-emitting diodes (OLEDs), sensors, or specialty polymers.

The compound's structure could be incorporated into larger conjugated systems to tune their photophysical properties, such as absorption and emission wavelengths. nih.gov Research in this area would focus on the synthesis of polymers and small molecules containing the 2,6-Difluoro-3,5-dimethoxybenzoyl moiety and the characterization of their optical and electronic properties. The thermal and chemical stability of fluorinated aromatic compounds could also be advantageous in creating robust materials for various applications. researchgate.net

Further Elucidation of Mechanism of Action in Biological Systems

Understanding the mechanism of action of this compound and its derivatives in biological systems is crucial for their development as therapeutic or agrochemical agents. The presence of fluorine can significantly alter the acidity of the carboxylic acid group and the electronic distribution of the aromatic ring, which in turn can affect how the molecule interacts with biological targets such as enzymes and receptors. nih.gov

Future studies will likely employ a combination of in vitro and in silico methods to identify the biological targets of this compound and to understand the molecular basis of its activity. Techniques such as differential proteomics, transcriptomics, and molecular docking could be used to elucidate its mechanism of action and to guide the design of more potent and selective derivatives. The degradation pathways of fluorinated benzoic acids in microorganisms have been studied, which can provide insights into the environmental fate of such compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Difluoro-3,5-dimethoxybenzoic acid?

- Methodology : Start with a benzoic acid scaffold and employ sequential fluorination and methoxylation. Fluorination can be achieved via halogen-exchange reactions (e.g., using DAST or Deoxo-Fluor) at positions 2 and 6, while methoxylation at positions 3 and 5 may require protective group strategies (e.g., methyl ether formation using methyl iodide and a base like K₂CO₃). Final purification via recrystallization or HPLC is recommended .

- Key Considerations : Monitor regioselectivity using NMR (¹⁹F and ¹H) to confirm substitution patterns.

Q. Which analytical techniques are optimal for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to resolve fluorine-induced splitting and confirm substitution (e.g., ¹⁹F NMR δ ≈ -110 to -120 ppm for aromatic fluorines) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₇F₂O₅, theoretical MW: 248.04 g/mol).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the solubility properties of this compound?

- Data : While direct data is limited, structurally similar compounds (e.g., syringic acid) show moderate solubility in polar solvents like methanol (5780 mg/L at 25°C). Fluorine substitutions at positions 2 and 6 likely reduce aqueous solubility due to increased lipophilicity. Recommended solvents: DMSO, ethanol, or acetone .

Q. How should this compound be stored to ensure stability?

- Protocol : Store in airtight, light-protected containers at 2–8°C. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze methoxy groups .

Advanced Research Questions

Q. How do fluorine substitutions at positions 2 and 6 influence electronic and steric effects compared to non-fluorinated analogs?

- Analysis : Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing negative charges (e.g., deprotonated carboxylic acid) and altering pKa (predicted pKa ≈ 2.5–3.0). Steric hindrance at position 2 may restrict rotational freedom in downstream derivatives. Compare with 3,5-Difluoro-2-hydroxybenzoic acid (pKa ~2.8) .

- Experimental Validation : Use cyclic voltammetry to assess redox behavior and DFT calculations to map electrostatic potentials.

Q. What challenges arise in achieving regioselective fluorination and methoxylation?

- Synthetic Hurdles : Competing side reactions (e.g., over-fluorination or demethylation).

- Solutions :

- Stepwise Protection : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during methoxylation .

- Microwave-Assisted Synthesis : Enhances reaction control (e.g., reduced side products in microwave-irradiated oxidation reactions) .

Q. How can computational tools predict this compound’s biological activity?

- Approach :

- Docking Studies : Model interactions with cyclooxygenase (COX) enzymes, leveraging structural similarities to salicylic acid derivatives .

- Retrosynthesis Software : Tools like Reaxys or Pistachio propose feasible synthetic pathways using known reactions of difluorobenzoic acids .

Q. How to resolve contradictions in reported spectroscopic data for fluorinated benzoic acids?

- Case Study : Discrepancies in ¹⁹F NMR chemical shifts may arise from solvent effects or pH variations.

- Resolution : Standardize conditions (e.g., DMSO-d6 at neutral pH) and cross-reference with NIST or PubChem datasets .

Q. What experimental designs evaluate anti-inflammatory or antimicrobial activity?

- Protocols :

- COX Inhibition Assay : Measure IC₅₀ values using purified COX-1/2 enzymes and compare to aspirin or salicylic acid .

- Microbiological Testing : Screen against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using agar dilution methods, referencing syringic acid’s antimicrobial properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |